N-(2-chloro-4-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide
Description
N-(2-Chloro-4-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 4-ethoxyphenyl group at the 2-position and an acetamide moiety at the 5-position. The acetamide nitrogen is further substituted with a 2-chloro-4-methylphenyl group. Its molecular formula is C23H23ClN4O3, with a molecular weight of 406.5 g/mol .
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O3/c1-3-31-17-7-5-16(6-8-17)20-13-21-23(30)27(10-11-28(21)26-20)14-22(29)25-19-9-4-15(2)12-18(19)24/h4-13H,3,14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMHEXACIGFXFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide is a synthetic compound belonging to the class of pyrazole derivatives. Pyrazoles have gained attention in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential as evidenced by various studies.
Chemical Structure
The compound can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives. For instance, compounds structurally similar to this compound have shown significant inhibitory effects against various cancer cell lines.
- Mechanism of Action : Pyrazole derivatives often inhibit key enzymes involved in cancer cell proliferation. They have been reported to target the BRAF(V600E) mutation and Aurora-A kinase pathways, which are crucial in tumor growth and metastasis .
- Case Study : A study evaluated several pyrazole derivatives for their cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain derivatives exhibited IC50 values as low as 12.6 µg/mL against HepG-2 cells, suggesting robust anticancer activity .
Anti-inflammatory Activity
Pyrazole derivatives are also noted for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) has been documented.
- Research Findings : In vitro studies demonstrated that pyrazole compounds could significantly reduce the production of nitric oxide and prostaglandins in macrophage cultures, indicating their potential as anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been extensively studied.
- In Vitro Studies : Several synthesized pyrazoles were tested against bacterial strains, showing promising antibacterial activity with minimum inhibitory concentrations (MIC) in the range of 8–32 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Biological Significance |
|---|---|
| 2-Chloro substituent | Enhances lipophilicity and cellular uptake |
| Pyrazolo[1,5-a]pyrazine core | Critical for anticancer and antimicrobial activity |
| Ethoxy group | Modulates solubility and bioavailability |
Comparison with Similar Compounds
4-Ethoxyphenyl vs. 4-Chlorophenyl (CAS 941933-81-9)
The chlorine atom may enhance metabolic stability but reduce solubility compared to the ethoxy group. The molecular weight increases to 481.3 g/mol due to additional chlorine and trifluoromethyl substituents .
4-Ethoxyphenyl vs. 4-Methoxyphenyl (CAS 941876-17-1)
The substitution of ethoxy with methoxy (CAS 941876-17-1) reduces steric bulk while maintaining electron-donating properties. This change could improve aqueous solubility but may compromise lipophilicity, affecting membrane permeability. The molecular weight decreases to 388.4 g/mol .
Acetamide Substituent Modifications
2-Chloro-4-methylphenyl vs. 4-Methylphenyl (CAS 941876-37-5)
The target compound’s 2-chloro-4-methylphenyl group introduces steric hindrance and electronic effects distinct from the simpler 4-methylphenyl substituent in CAS 941876-37-3. The chlorine atom may enhance halogen bonding with biological targets, as seen in kinase inhibitors, while the methyl group contributes to hydrophobic interactions .
Comparison with Brominated Analogs (N-(2-Bromo-4-methylphenyl)-2-(5-methyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-yl)acetamide)
A brominated analog (–14) shares the 2-halo-4-methylphenyl acetamide motif but features a pyrazolo[1,5-a]pyrimidine core. Bromine’s larger atomic radius compared to chlorine may increase steric effects and alter binding kinetics, though this remains speculative without direct bioactivity data .
Core Heterocycle Variations
Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[3,4-d]pyrimidine (CAS 921898-36-4)
The pyrazolo[3,4-d]pyrimidine core in CAS 921898-36-4 () offers a distinct electronic profile due to nitrogen positioning. Such differences can influence binding to enzymatic pockets, as seen in kinase inhibitors targeting ATP-binding sites. The dichlorophenoxy acetamide substituent in this compound may enhance selectivity for specific targets .
Research Findings and Trends
- Substituent Position Matters : The 2-chloro substituent on the acetamide’s phenyl ring (target compound) likely enhances target engagement compared to unsubstituted analogs .
- Electron-Donating Groups : Ethoxy and methoxy groups improve solubility but may reduce binding affinity compared to electron-withdrawing substituents like chlorine .
- Heterocycle Core Flexibility: Pyrazolo-pyrazinones are versatile scaffolds, with core modifications enabling tuning for specific biological targets .
Preparation Methods
Cyclocondensation of Hydrazine Derivatives
The pyrazolo[1,5-a]pyrazine scaffold is constructed via cyclocondensation between 3-aminopyrazin-2(1H)-one and α,β-unsaturated carbonyl compounds. Key steps include:
Reaction Conditions
This step forms the bicyclic system through a tandem Michael addition-intramolecular cyclization mechanism. The ethoxy group is introduced early to direct regioselectivity during cyclization.
Oxidative Aromatization
The initial cycloadduct exists in a partially saturated form, requiring oxidation to achieve the aromatic pyrazolo[1,5-a]pyrazin-4-one structure:
Optimized Protocol
-
Oxidizing agent : Dess-Martin periodinane (1.2 equiv)
-
Solvent : Dichloromethane (anhydrous)
-
Temperature : 0°C → room temperature, 3 hours
-
Workup : Quench with NaHCO₃/Na₂S₂O₃, extract with EtOAc
Comparative studies show Dess-Martin periodinane outperforms MnO₂ or PCC in minimizing side reactions.
| Parameter | Value |
|---|---|
| Aryl boronic acid | 4-Ethoxyphenylboronic acid |
| Catalyst system | Pd(PPh₃)₄ (5 mol%)/K₂CO₃ |
| Ligand | XPhos (10 mol%) |
| Solvent | Dioxane/H₂O (5:1) |
| Temperature | 100°C, microwave, 30 minutes |
| Yield | 76% |
Microwave irradiation significantly reduces reaction time compared to conventional heating (6 hours → 30 minutes).
Acetamide Side Chain Installation
Synthesis of 2-Bromo-N-(2-chloro-4-methylphenyl)acetamide
The electrophilic acetamide precursor is prepared via a two-step sequence:
Step 4.1a: Acetylation of 2-Chloro-4-methylaniline
-
Reagents : Acetyl chloride (1.5 equiv), Et₃N (2.0 equiv)
-
Solvent : THF, 0°C → reflux, 2 hours
Step 4.1b: Bromination
Nucleophilic Displacement Reaction
The final coupling employs an SN2 mechanism between the pyrazolo-pyrazine intermediate and bromoacetamide:
Optimized Conditions
| Parameter | Value |
|---|---|
| Base | Cs₂CO₃ (3.0 equiv) |
| Solvent | DMF (anhydrous) |
| Temperature | 60°C, 8 hours |
| Catalyst | KI (10 mol%) |
| Yield | 68% |
Excess base ensures complete deprotonation of the pyrazolo-pyrazine nitrogen, while KI promotes halide exchange for improved reactivity.
Industrial-Scale Production Considerations
Flow Chemistry Adaptation
Continuous flow systems enhance reproducibility and safety for large-scale synthesis:
Key Modifications
Purification Strategies
| Step | Technique | Purity |
|---|---|---|
| Crude product | Flash chromatography (SiO₂, EtOAc/Hex) | 85% |
| Recrystallization | Ethanol/water (7:3) | 99.5% |
| Final polishing | Preparative HPLC (C18, MeCN/H₂O) | >99.9% |
Comparative Analysis of Synthetic Routes
Table 1: Method Comparison
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Total time | 72 hours | 8 hours |
| Overall yield | 42% | 51% |
| Solvent consumption | 120 L/kg | 18 L/kg |
| Energy input | 850 kWh/kg | 210 kWh/kg |
Flow chemistry demonstrates clear advantages in sustainability and throughput for industrial applications .
Q & A
Basic Research Questions
Q. What are the key steps and challenges in synthesizing N-(2-chloro-4-methylphenyl)-2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide?
- Methodology : Synthesis typically involves multi-step reactions:
Coupling reactions : Formation of the pyrazolo[1,5-a]pyrazine core via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones.
Acetamide linkage : Reaction of the intermediate with α-chloroacetamide derivatives under reflux in polar aprotic solvents (e.g., DMF) .
Purification : Column chromatography or recrystallization to isolate the product (purity >95%) .
- Challenges : Side reactions due to the reactivity of the chloroacetamide group require strict temperature control (60–80°C) and inert atmospheres .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical techniques :
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., δ 7.3–8.1 ppm for aromatic protons, δ 2.3 ppm for methyl groups) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 465.12) .
- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing derivatives with modified aryl groups?
- Strategies :
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intermediates and reduce byproducts .
- Catalyst use : Employ Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura cross-coupling to introduce substituted aryl groups .
- Design of Experiments (DoE) : Apply factorial designs to optimize temperature, stoichiometry, and reaction time .
Q. What methodologies resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrazine derivatives?
- Approach :
- Comparative assays : Replicate studies under standardized conditions (e.g., MIC assays for antimicrobial activity, IC₅₀ in cancer cell lines) .
- Structure-Activity Relationship (SAR) analysis : Correlate substituent effects (e.g., 4-ethoxyphenyl vs. 4-fluorophenyl) with bioactivity using molecular docking .
- Metabolite profiling : LC-MS to identify degradation products that may interfere with activity .
Q. How can computational modeling guide the design of analogs with improved pharmacokinetic properties?
- Methods :
- ADMET prediction : Use tools like SwissADME to assess logP (target: 2–4), solubility, and CYP450 inhibition .
- Molecular dynamics simulations : Study binding stability to target proteins (e.g., kinase domains) over 100-ns trajectories .
- QSAR models : Train models on datasets of pyrazolo-pyrazine analogs to predict bioavailability and toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
